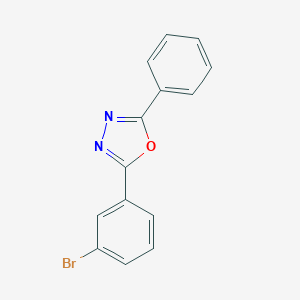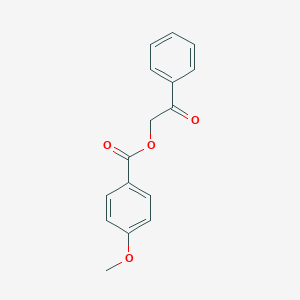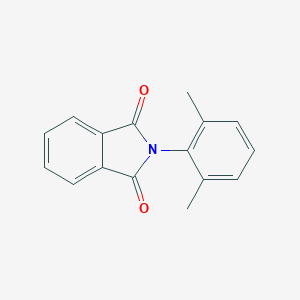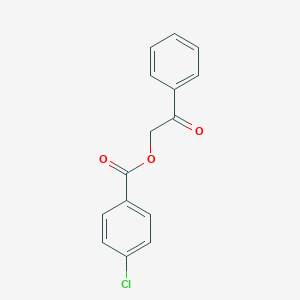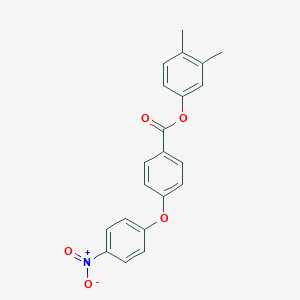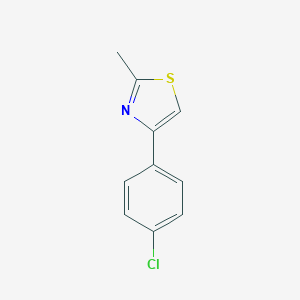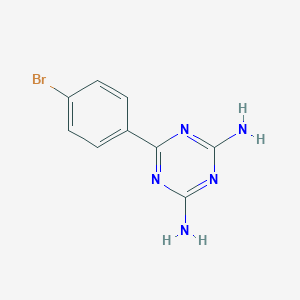
Diselenide, di-1-naphthalenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, di-1-naphthalenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Diselenide, di-1-naphthalenyl is a selenium-containing compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of diselenide, di-1-naphthalenyl is not fully understood. However, it is believed that diselenide, di-1-naphthalenyl exerts its biological activity through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. Diselenide, di-1-naphthalenyl has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating the p53 pathway.
Effets Biochimiques Et Physiologiques
Diselenide, di-1-naphthalenyl has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diselenide, di-1-naphthalenyl has antioxidant and anticancer properties. In vivo studies have shown that diselenide, di-1-naphthalenyl can reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diselenide, di-1-naphthalenyl has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, diselenide, di-1-naphthalenyl also has some limitations, including its toxicity and the need for careful handling.
Orientations Futures
For research on diselenide, di-1-naphthalenyl include the development of new synthesis methods and the investigation of its potential applications in cancer therapy and material science.
Méthodes De Synthèse
Diselenide, di-1-naphthalenyl can be synthesized using various methods, including the reaction of 1-naphthylmagnesium bromide with diselenide, the reaction of 1-naphthol with selenium dioxide and sodium hydroxide, and the reaction of 1-naphthalenylsodium with selenium. The synthesis of diselenide, di-1-naphthalenyl is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Diselenide, di-1-naphthalenyl has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, diselenide, di-1-naphthalenyl has been shown to have antioxidant and anticancer properties. In material science, diselenide, di-1-naphthalenyl has been used to prepare selenium-containing polymers. In catalysis, diselenide, di-1-naphthalenyl has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Propriétés
Numéro CAS |
1787-80-0 |
|---|---|
Nom du produit |
Diselenide, di-1-naphthalenyl |
Formule moléculaire |
C20H14Se2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
1-(naphthalen-1-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clé InChI |
XFUCRHYSJRXATP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



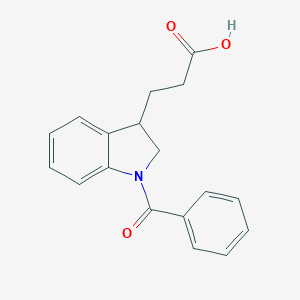
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
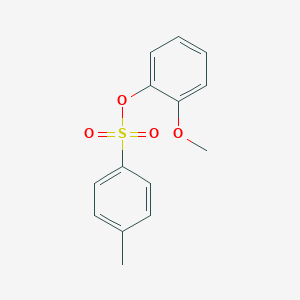
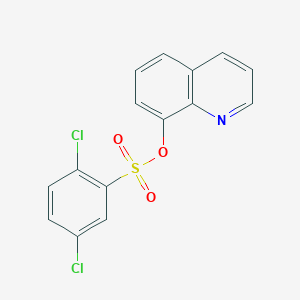
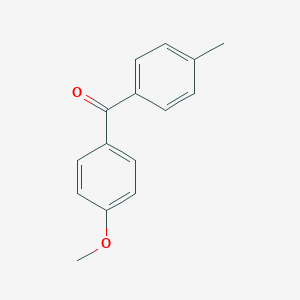
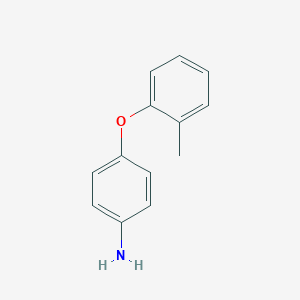
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
